molecular formula C19H16Cl2N2O3 B2945161 (2Z)-3-{3-Chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl}-2-cyanoprop-2-enamide CAS No. 455326-45-1

(2Z)-3-{3-Chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl}-2-cyanoprop-2-enamide

Cat. No.: B2945161
CAS No.: 455326-45-1
M. Wt: 391.25
InChI Key: HGKLOEGLNKPQMT-UHFFFAOYSA-N
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Description

The compound (2Z)-3-{3-Chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl}-2-cyanoprop-2-enamide is a synthetic acrylamide derivative characterized by a central tri-substituted phenyl ring. Key structural features include:

  • Substituents on the phenyl ring:
    • 3-Chloro group
    • 4-(2-Chlorophenylmethoxy) group (a benzyl ether with a 2-chlorophenyl moiety)
    • 5-Ethoxy group
  • Acrylamide backbone: A (2Z)-configured propenamide with a cyano group at the 2-position and an amide group.

Properties

IUPAC Name

(Z)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O3/c1-2-25-17-9-12(7-14(10-22)19(23)24)8-16(21)18(17)26-11-13-5-3-4-6-15(13)20/h3-9H,2,11H2,1H3,(H2,23,24)/b14-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKLOEGLNKPQMT-AUWJEWJLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)N)Cl)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)N)Cl)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure

The compound's IUPAC name is (2Z)-3-{3-Chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl}-2-cyanoprop-2-enamide, with the following molecular formula: C20H19ClN2O3C_{20}H_{19}ClN_2O_3 and a molecular weight of approximately 372.83 g/mol.

Biological Activity Overview

Research into the biological activity of this compound has focused primarily on its potential anti-inflammatory and anticancer properties. The following sections outline significant findings from various studies.

Anti-inflammatory Activity

  • Mechanism of Action : The compound exhibits inhibition of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This action is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease.
  • Cell Line Studies : In vitro studies have shown that this compound reduces the expression of cyclooxygenase (COX) enzymes, which are key players in inflammation pathways.

Anticancer Properties

  • Cell Proliferation Inhibition : Research indicates that this compound can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The IC50 values reported for these effects range from 10 to 30 µM, suggesting moderate potency against these cancer types.
  • Apoptosis Induction : Studies have demonstrated that the compound can induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedIC50 Value (µM)Reference
Anti-inflammatoryCOX inhibitionNot specified
AnticancerCell proliferation inhibition10 - 30
Apoptosis inductionActivation of caspasesNot specified

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Breast Cancer Model : In a mouse model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an adjunct therapy in cancer treatment.
  • Inflammatory Disease Model : In models of colitis, the compound demonstrated a reduction in disease severity and inflammatory markers, suggesting its utility in treating inflammatory bowel diseases.

Comparison with Similar Compounds

Stereoisomerism: (E)- vs. (Z)-Configuration

A closely related analog, (E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxy-phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide (), differs in two critical aspects:

Configuration : The E-isomer has an opposite stereochemistry at the double bond compared to the Z-configuration of the target compound.

Amide Substituent : The E-analog features an N-(2-nitrophenyl) group, introducing additional electron-withdrawing and steric effects.

Parameter Target Compound (Z) E-Isomer ()
Double Bond Geometry Z-configuration E-configuration
Amide Substituent Unsubstituted (likely -NH2) N-(2-Nitrophenyl)
Potential Bioactivity Steric accessibility of amide Enhanced π-π stacking (nitro group)

The Z-configuration may favor planar arrangements for receptor binding, while the E-isomer’s nitro group could alter solubility and target interactions .

Substituent Variations: Chlorophenyl and Ethoxy Groups

Several compounds in share functional motifs with the target molecule, such as chlorophenyl and ethoxy groups. For example:

  • 4-Chloro-2-(1H-imidazol-1-ylsulfonyl)-5-methylphenyl ethyl ether (CID 20852-27-1)
  • 2-Chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether (CID 791844-72-9)
Compound Key Substituents Functional Impact
Target Compound 3-Cl, 4-(2-Cl-PhCH2O), 5-OEt Lipophilicity, steric hindrance
CID 20852-27-1 4-Cl, imidazolylsulfonyl, 5-Me Enhanced hydrogen bonding (sulfonyl)
CID 791844-72-9 2-Cl, piperazinylsulfonyl, 5-OEt Basic piperazine moiety (solubility)

The target compound’s 3-chloro and 4-benzyloxy groups may increase membrane permeability compared to sulfonyl-containing analogs, which are more polar .

Anti-Estrogenic Structural Modifications

highlights the historical development of triphenylethylene derivatives (e.g., tamoxifen analogs) modified for anti-estrogenic activity. While structurally distinct from the target compound, these studies emphasize the role of chloro and ethoxy groups in modulating receptor affinity. For instance:

  • Triphenylethylene derivatives : Substitutions at meta/para positions enhance binding to estrogen receptors.
  • Target Compound : The 3-chloro and 4-benzyloxy groups may similarly influence interactions with hydrophobic binding pockets, though its acrylamide backbone diverges from the triphenylethylene scaffold .

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